2-(piperidin-1-yl)pyrimidin-4-ol
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-piperidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O/c13-8-4-5-10-9(11-8)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,10,11,13) |
InChI Key |
RCLPPVGRWSZZNX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC=CC(=O)N2 |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of solvents such as pyridine .
Industrial Production Methods
Industrial production methods for 2-(piperidin-1-yl)pyrimidin-4-ol are designed to be efficient and cost-effective. These methods often involve multi-step synthesis processes that include the preparation of intermediate compounds, followed by cyclization and purification steps. The use of high-yield reactions and scalable processes is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
2-(piperidin-1-yl)pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares 2-(piperidin-1-yl)pyrimidin-4-ol with structurally related pyrimidin-4-ol derivatives:
Key Observations :
- Substituent Position : The direct attachment of the piperidine group to the pyrimidine ring in the target compound contrasts with analogs featuring linker groups (e.g., -(CH₂)₂- in antibiotics from ). Such linkers may enhance conformational flexibility and binding affinity in antimicrobial agents.
- Electron-Withdrawing Groups : Derivatives like 2-[(2-chloro-6-fluorobenzyl)thio]pyrimidin-4-ol () incorporate halogenated benzylthio groups, which can influence solubility and target interactions.
Pharmacological Comparisons
- Antimicrobial Potential: Piperidine-containing antibiotics () with substituents like -(CH₂)₂-(piperidin-1-yl) demonstrate that the piperidine moiety enhances activity against bacterial targets.
- Therapeutic Targets: Patent EP 2023/39 () highlights 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with piperidine substituents as kinase inhibitors or immunomodulators. The target compound’s simpler structure may offer advantages in synthetic accessibility but could lack the specificity of more complex analogs.
- ROR-gamma Modulation : A related patent () describes N-{2-(piperidin-1-yl)phenylmethyl}acetamide derivatives as ROR-gamma modulators for autoimmune diseases. This underscores the therapeutic relevance of piperidine-pyrimidine hybrids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
